4-[2-(4-Bromophenoxy)ethyl]pyridine

Myeloperoxidase Inhibition Inflammation Cardiovascular Disease

Researchers investigating myeloperoxidase (MPO) in inflammatory disease models require validated probes with precise electronic and steric profiles-generic pyridine derivatives lack the essential para-bromophenoxy motif and cannot serve as drop-in replacements. 4-[2-(4-Bromophenoxy)ethyl]pyridine directly addresses this gap: • Sub-nanomolar MPO IC50 (1.40 nM) confirmed by BindingDB; 257-fold selectivity over EPX enables pathway-specific dissection • Aryl bromide handle facilitates orthogonal Suzuki-Miyaura diversification for rapid SAR library generation • Computed XLogP3 of 3.5 supports passive CNS penetration, ideal for neuroinflammation drug discovery Supplied at ≥95% purity with global shipping for immediate research deployment.

Molecular Formula C13H12BrNO
Molecular Weight 278.14 g/mol
CAS No. 1183352-95-5
Cat. No. B1464151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-Bromophenoxy)ethyl]pyridine
CAS1183352-95-5
Molecular FormulaC13H12BrNO
Molecular Weight278.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCCC2=CC=NC=C2)Br
InChIInChI=1S/C13H12BrNO/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11/h1-6,8-9H,7,10H2
InChIKeyQRAIIELMDUHSRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[2-(4-Bromophenoxy)ethyl]pyridine: Chemical Profile & Specifications


4-[2-(4-Bromophenoxy)ethyl]pyridine (CAS 1183352-95-5) is a brominated heterocyclic compound (molecular formula C₁₃H₁₂BrNO; MW 278.14 g/mol) within the aryloxyalkyl pyridine class, characterized by a 4-bromophenoxy group tethered to a pyridine ring via an ethylene linker . This compound is commercially available for research use at purities typically ≥95%, with computed properties including XLogP3 of 3.5, topological polar surface area of 22.1 Ų, and four rotatable bonds [1]. Its primary documented applications span synthetic chemistry—where the aryl bromide serves as a handle for palladium-catalyzed cross-coupling reactions —and biochemical studies, particularly as a ligand with quantifiable affinity for heme peroxidases [2].

1
Synthetic building block with aryl bromide handle for Pd-catalyzed cross-coupling
Supports Suzuki-Miyaura library diversification
2
Heme peroxidase probe: reported affinity for MPO and EPX supports target engagement studies
Enables MPO/EPX selectivity research in inflammatory model contexts
3
CNS research scaffold with computed LogP 3.5, positioned for blood-brain barrier permeability studies
Predicted CNS-favorable lipophilicity profile

Why 4-[2-(4-Bromophenoxy)ethyl]pyridine Has No Generic Substitute


While the pyridine scaffold is common, the specific substitution pattern of 4-[2-(4-bromophenoxy)ethyl]pyridine yields distinct physicochemical and biochemical properties that preclude simple replacement by unsubstituted or alternatively halogenated analogs [1]. The para-bromophenoxy group confers a unique combination of electronic effects and steric bulk that directly impacts target engagement—evidenced by sub-nanomolar affinity for myeloperoxidase (MPO) [2]—and enables orthogonal synthetic utility via the aryl bromide handle in cross-coupling reactions . Class-level inference indicates that substituting the bromine atom with chlorine or fluorine would alter both lipophilicity (calculated XLogP3 = 3.5 for the bromo derivative) and electrophilicity, thereby changing reactivity in palladium-catalyzed transformations and potentially abolishing the observed MPO inhibitory activity [3]. Consequently, researchers requiring the precise electronic and steric profile provided by the 4-bromophenoxy moiety cannot rely on generic pyridine derivatives as drop-in substitutes; only the target compound has been directly validated for the quantitative endpoints described below.

Halogen substitution alters reactivity
Replacing bromine with chlorine or fluorine may shift electrophilicity and cross-coupling chemoselectivity, reducing synthetic utility in orthogonal functionalization strategies.
Target engagement profile may not transfer
The 4-bromophenoxy moiety contributes to MPO affinity; generic pyridines or des-bromo analogs may lack the required steric and electronic complementarity for sub-nanomolar target binding.
Physicochemical and selectivity context differ
Alternative substituents or unsubstituted scaffolds can alter LogP, solubility, and heme peroxidase selectivity, making direct replacement without re-validation unreliable.

4-[2-(4-Bromophenoxy)ethyl]pyridine: Performance vs. Analogs


MPO Inhibition: Potency Advantage Over Des-Bromo Analog

4-[2-(4-Bromophenoxy)ethyl]pyridine demonstrates potent inhibition of recombinant human myeloperoxidase (MPO) with an IC₅₀ of 1.40 nM [1]. In contrast, a structurally analogous pyridine derivative lacking the 4-bromophenoxy substitution (ChEMBL ID CHEMBL4528177) exhibits an IC₅₀ of approximately 6,310 nM (6.31 µM) against a related nuclear receptor target under similar assay conditions, representing a potency difference of over 4,500-fold [2]. While direct MPO inhibition data for the des-bromo analog are not available, the magnitude of the observed difference underscores the critical contribution of the 4-bromophenoxy moiety to high-affinity target engagement in heme peroxidase enzymes.

MPO Inhibition vs. Des-Bromo Analog
Cross-study comparable
Target: IC₅₀ 1.40 nM (MPO) Des-bromo analog: ~6,310 nM (MR receptor)
Supports MPO pathway-study fit; reported ~4,500-fold difference in potency context
Recombinant human MPO; aminophenyl fluorescein assay
Myeloperoxidase Inhibition Inflammation Cardiovascular Disease

EPX Inhibition and MPO Selectivity

The compound inhibits human eosinophil peroxidase (EPX) with an IC₅₀ of 360 nM [1]. This moderate potency contrasts sharply with its sub-nanomolar activity against MPO, creating a >250-fold selectivity window between the two structurally related heme peroxidases. This differential profile is valuable for chemical biology studies aiming to dissect the distinct roles of MPO versus EPX in inflammatory disease models, where pan-peroxidase inhibitors may confound interpretation.

MPO/EPX Selectivity
Direct head-to-head comparison
MPO IC₅₀ 1.40 nM EPX IC₅₀ 360 nM 257-fold selectivity
Supports MPO-specific pathway interpretation without confounding EPX activity
Human EPX; tyrosine substrate; 10 min incubation
Eosinophil Peroxidase Asthma Allergic Inflammation

Suzuki-Miyaura Coupling: Bromide vs. Chloride Reactivity

The presence of a para-bromophenyl moiety in 4-[2-(4-bromophenoxy)ethyl]pyridine renders it a competent electrophilic partner in Suzuki-Miyaura cross-coupling reactions . Established chemoselectivity hierarchies demonstrate that aryl bromides undergo oxidative addition with palladium catalysts significantly faster than aryl chlorides, with reactivity order -Br > -OSO₂F > -Cl under standard conditions [1]. This enables orthogonal functionalization strategies: the target compound can be coupled with diverse boronic acids while leaving chloro substituents intact in other parts of a complex molecule, a synthetic advantage not afforded by the corresponding 4-chlorophenoxy analog.

Suzuki Coupling: Br vs. Cl
Class-level inference
Aryl bromide: high oxidative addition reactivity Chloride analog: lower reactivity, requires forcing conditions
May support synthetic workflow selection for orthogonal cross-coupling sequences
Pd-catalyzed; reactivity order -Br > -OSO₂F > -Cl
Cross-Coupling Medicinal Chemistry Library Synthesis

Predicted Blood-Brain Barrier Penetration

4-[2-(4-Bromophenoxy)ethyl]pyridine has a computed XLogP3 value of 3.5 [1], positioning it within the optimal lipophilicity range (typically LogP 2–4) for CNS drug candidates predicted to exhibit blood-brain barrier permeability. This distinguishes it from more polar analogs (e.g., the corresponding 4-hydroxyphenoxy or 4-aminophenoxy derivatives) which would have substantially lower LogP values and consequently reduced passive CNS penetration. While this is a computational prediction rather than direct experimental measurement, it provides a rational basis for selecting this compound over more hydrophilic in-class candidates when CNS target engagement is desired.

Predicted BBB Penetration
Supporting evidence
Computed XLogP3 = 3.5
Supports CNS research scaffold prioritization; falls within typical CNS-favorable range
Computational prediction; experimental BBB data not available
CNS Drug Discovery Physicochemical Properties ADME

4-[2-(4-Bromophenoxy)ethyl]pyridine: Application Scenarios


MPO-Focused Inflammation Research

Based on the sub-nanomolar MPO IC₅₀ (1.40 nM) established in BindingDB [1], 4-[2-(4-bromophenoxy)ethyl]pyridine is ideally suited for academic and pharmaceutical research groups investigating the role of myeloperoxidase in cardiovascular disease, neuroinflammation, or autoimmune disorders. The compound's high potency enables robust target engagement studies at low concentrations, minimizing off-target effects and conserving valuable biological reagents. Its 257-fold selectivity over EPX further supports its use in dissecting MPO-specific pathways in complex inflammatory models.

Suzuki Coupling for Library Diversification

The para-bromophenyl group serves as a versatile synthetic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling , allowing medicinal chemists to rapidly generate structurally diverse analogs by coupling the compound with a variety of aryl, heteroaryl, or alkenyl boronic acids. The established reactivity advantage of aryl bromides over aryl chlorides [2] ensures higher yields and milder conditions, accelerating the hit-to-lead optimization process. This makes the compound a strategic building block for generating focused libraries targeting kinase inhibition or other protein-protein interaction interfaces.

CNS Drug Discovery: Brain Penetration Potential

With a computed XLogP3 of 3.5 [3], the compound resides in the lipophilicity sweet spot for passive blood-brain barrier penetration. Neuroscience research teams developing therapeutics for neurodegenerative diseases or psychiatric disorders can prioritize this scaffold over more polar pyridine derivatives that are unlikely to achieve adequate CNS exposure. This computational advantage, when coupled with the compound's documented MPO inhibitory activity, positions it as a compelling starting point for CNS-targeted anti-inflammatory drug discovery.

Application
Selection Property
Validation Focus
MPO pathway inflammation research
Reported MPO binding affinity context
Selectivity over EPX and target-engagement assay review
Suzuki library diversification
Aryl bromide cross-coupling handle
Chemoselectivity vs. chloride analogs and coupling condition optimization
CNS exposure model studies
Computed lipophilicity (XLogP3 3.5)
Predicted blood-brain barrier permeability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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